molecular formula C21H16N2O5 B10935516 N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B10935516
M. Wt: 376.4 g/mol
InChI Key: CFDYJIXRPDFBLM-UHFFFAOYSA-N
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Description

N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a xanthene core substituted with a methoxy and nitro group on the phenyl ring

Preparation Methods

The synthesis of N9-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The xanthene core can undergo oxidation reactions to form xanthone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N9-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the xanthene core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE can be compared with other similar compounds such as:

    4-Methoxy-2-nitrophenylboronic acid: This compound shares the methoxy and nitro substituents but differs in its boronic acid functionality.

    N-(4-Methoxy-2-nitrophenyl)-4-(phenoxymethyl)benzamide: This compound has a similar phenyl ring substitution pattern but includes a different core structure.

The uniqueness of N9-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE lies in its xanthene core, which imparts distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H16N2O5/c1-27-13-10-11-16(17(12-13)23(25)26)22-21(24)20-14-6-2-4-8-18(14)28-19-9-5-3-7-15(19)20/h2-12,20H,1H3,(H,22,24)

InChI Key

CFDYJIXRPDFBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-]

Origin of Product

United States

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